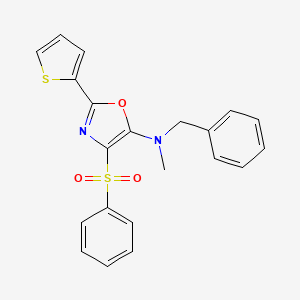

4-(benzenesulfonyl)-N-benzyl-N-methyl-2-thiophen-2-yl-1,3-oxazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

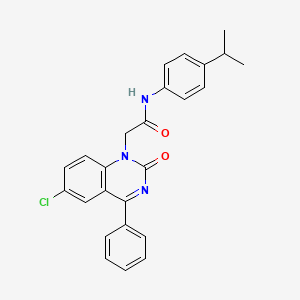

The compound “4-(benzenesulfonyl)-N-benzyl-N-methyl-2-thiophen-2-yl-1,3-oxazol-5-amine” is a complex organic molecule. It contains several functional groups, including a benzenesulfonyl group, a benzyl group, a methyl group, a thiophene ring, and an oxazole ring. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (benzene and thiophene) and heterocyclic ring (oxazole) could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the benzenesulfonyl group is known to participate in substitution reactions . The oxazole ring, being a heterocycle, could also engage in various reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications

C-H Imidation and Aminobromination of Heterocycles

Research demonstrates practical applications in the C-H imidation of five-membered heterocycles under metal-free conditions, highlighting the compound's relevance in organic synthesis. Additionally, it's involved in the first dual C-H bond aminobromination of thiophenes, supporting its utility in developing novel heterocyclic compounds with potential applications across various chemical synthesis processes (Sun et al., 2019).

Antimicrobial Activities

Another research avenue explores the synthesis of new triazole derivatives, including compounds related to 4-(benzenesulfonyl)-N-benzyl-N-methyl-2-thiophen-2-yl-1,3-oxazol-5-amine, showcasing their potential antimicrobial activities. This application is significant for the development of new antibacterial agents, which is crucial for addressing the rising issue of antibiotic resistance (Bektaş et al., 2007).

Enzyme Inhibition

The compound has also been implicated in studies related to enzyme inhibition, such as carbonic anhydrase inhibitors. These studies provide insights into its potential application in the development of therapeutic agents targeting various diseases by modulating enzyme activity, demonstrating its versatility beyond a single research focus (Casini et al., 2002).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is a solid, it could pose a dust explosion hazard. If it’s a liquid, it could be a fire hazard. The compound could also pose health hazards if ingested, inhaled, or comes into contact with the skin .

Future Directions

properties

IUPAC Name |

4-(benzenesulfonyl)-N-benzyl-N-methyl-2-thiophen-2-yl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S2/c1-23(15-16-9-4-2-5-10-16)21-20(22-19(26-21)18-13-8-14-27-18)28(24,25)17-11-6-3-7-12-17/h2-14H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACGHDMLVLOMLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2407048.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2407054.png)

![5-[1-(2,2,2-Trifluoroethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2407057.png)

![2-(benzo[d]isoxazol-3-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2407061.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]furan-2-carboxamide](/img/structure/B2407064.png)

![2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate](/img/structure/B2407065.png)

![2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide](/img/structure/B2407069.png)